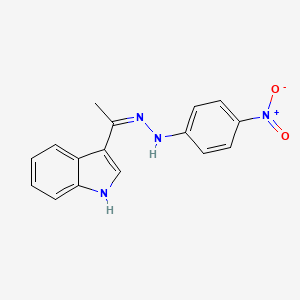
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone, also known as INH-1, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has also been found to disrupt the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and antimicrobial activity. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has also been found to have low toxicity levels, making it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone is its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone also has low toxicity levels, making it a safer alternative to other small molecule compounds. However, one limitation of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antimicrobial activity. Another direction is to optimize its synthesis method to improve its solubility and efficacy in experiments. Additionally, the development of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone derivatives may lead to the discovery of more potent and selective compounds. Overall, 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has shown promising results in various studies and has the potential to be a valuable addition to the scientific community.
Synthesemethoden
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone can be synthesized through a multi-step process involving the reaction of 1-(1H-indol-3-yl)ethanone with 4-nitrophenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone in its pure form.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has demonstrated antimicrobial activity against various bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(1H-indol-3-yl)ethylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(15-10-17-16-5-3-2-4-14(15)16)18-19-12-6-8-13(9-7-12)20(21)22/h2-10,17,19H,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACAZAICUYXHTF-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6060674.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![7-(3-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060695.png)
![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)
